molecular formula C8H7BrF3NO2 B12845447 2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B12845447
M. Wt: 286.05 g/mol
InChI Key: JQJDXFNSGALHJZ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H7BrF3NO2. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoroethoxy group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, amination, and trifluoroethoxylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.

Scientific Research Applications

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromophenol: Similar structure but lacks the trifluoroethoxy group.

    2-Amino-6-bromo-4-fluorophenol: Contains a fluorine atom instead of the trifluoroethoxy group.

Uniqueness

2-Amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C8H7BrF3NO2

Molecular Weight

286.05 g/mol

IUPAC Name

2-amino-6-bromo-4-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF3NO2/c9-5-1-4(2-6(13)7(5)14)15-3-8(10,11)12/h1-2,14H,3,13H2

InChI Key

JQJDXFNSGALHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)OCC(F)(F)F

Origin of Product

United States

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